molecular formula C15H23BrN2OS B4586615 4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B4586615
M. Wt: 359.3 g/mol
InChI Key: PECAASSLISOHRM-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Alkylation: The addition of an ethyl group at the 5-position of the thiophene ring.

    Amidation: The formation of the carboxamide group by reacting the thiophene derivative with 1-propylpiperidine.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene core structure and exhibit similar chemical properties.

    Piperidine derivatives: Compounds containing the piperidine ring, which is known for its pharmacological activity.

Uniqueness

4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring with the piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2OS/c1-3-7-18-8-5-11(6-9-18)17-15(19)14-10-12(16)13(4-2)20-14/h10-11H,3-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAASSLISOHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(S2)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide
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4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide
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4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide
Reactant of Route 5
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Reactant of Route 6
4-bromo-5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide

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